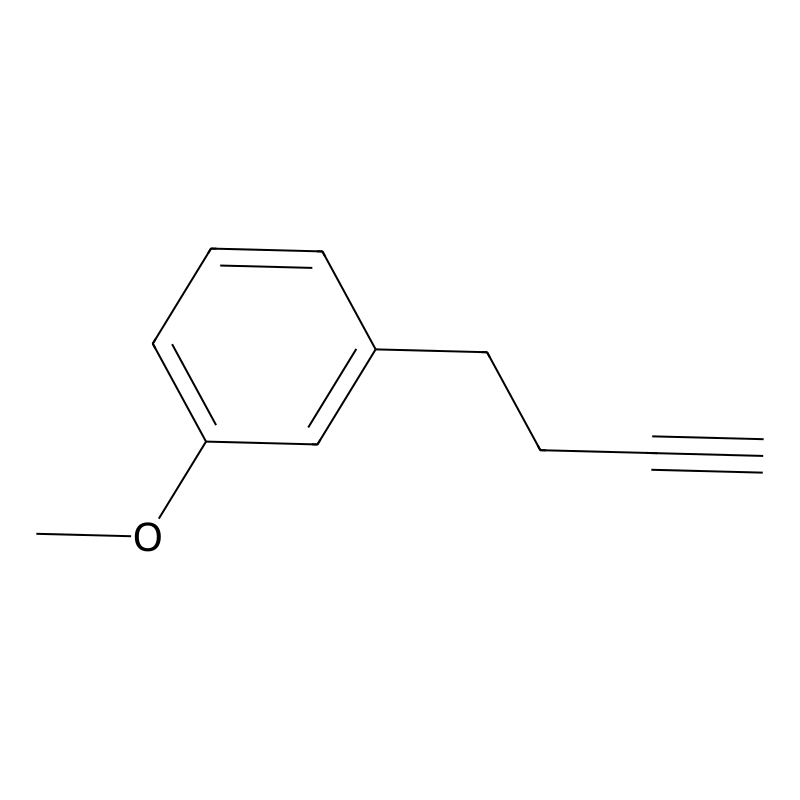1-(But-3-yn-1-yl)-3-methoxybenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(But-3-yn-1-yl)-3-methoxybenzene, also known by its chemical formula , is an organic compound characterized by a methoxy group attached to a benzene ring, which is further substituted with a but-3-yn-1-yl group. This compound is notable for its unique structure that combines alkyne and aromatic functionalities, making it of interest in various chemical and biological applications.
- Electrophilic Aromatic Substitution: The methoxy group on the benzene ring can activate the ring towards electrophilic substitution, allowing for further functionalization.
- Alkyne Reactions: The terminal alkyne may participate in reactions such as nucleophilic addition or cycloaddition, particularly in the presence of appropriate catalysts or reagents.
- Hydrogenation: Under catalytic conditions, the alkyne can be hydrogenated to form alkenes or alkanes.
These reactions demonstrate the versatility of 1-(But-3-yn-1-yl)-3-methoxybenzene in synthetic chemistry .
Several synthesis methods have been reported for obtaining 1-(But-3-yn-1-yl)-3-methoxybenzene:
- Alkyne Synthesis: Starting from 3-methoxyphenol, a base-catalyzed reaction with but-3-yne can yield the desired compound.
- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques with aryl halides and terminal alkynes can also lead to the formation of this compound.
- Functionalization of Aromatic Compounds: Direct functionalization methods involving electrophilic substitution can introduce the butynyl group onto the aromatic system .
1-(But-3-yn-1-yl)-3-methoxybenzene finds potential applications in:
- Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.
- Material Science: Due to its unique structural properties, it may be utilized in developing new materials or polymers.
- Pharmaceuticals: Potential use in drug development owing to its structural similarity to biologically active compounds .
Several compounds share structural similarities with 1-(But-3-yn-1-yl)-3-methoxybenzene. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(But-3-yn-1-yl)-4-methoxybenzene | Similar structure but with a para methoxy group | Different electronic properties due to methoxy position |
| 2-Methoxyphenylbutyne | Contains a butyne chain but lacks the methoxy group | More hydrophobic due to lack of polar substituent |
| 4-Methoxyphenylacetylene | Acetylene instead of butyne | Shorter carbon chain affecting reactivity |
The uniqueness of 1-(But-3-yn-1-yl)-3-methoxybenzene lies in its specific combination of a terminal alkyne and a methoxy-substituted aromatic system, which may confer distinct chemical reactivity and biological properties compared to these similar compounds .








